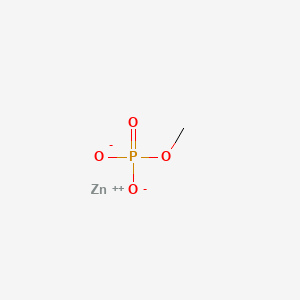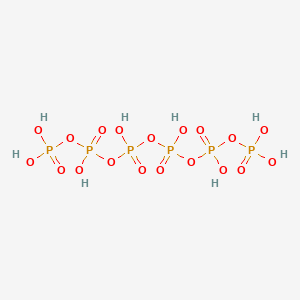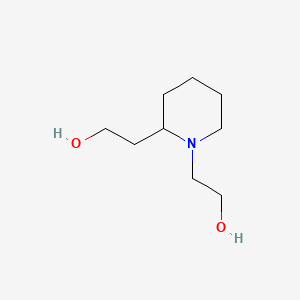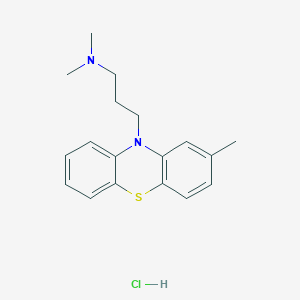
Bis(2-methyldecyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyldecyl) phthalate is a chemical compound with the molecular formula C30H50O4. It belongs to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldecyl) phthalate typically involves the esterification of phthalic anhydride with 2-methyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methyldecyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid and related compounds.
Reduction: Alcohols derived from the ester groups.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(2-methyldecyl) phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impacts on human health, including its role in liver toxicity and other metabolic effects.
Industry: Employed in the manufacture of various consumer products, including plastics, coatings, and adhesives
Mechanism of Action
The mechanism of action of Bis(2-methyldecyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress and disrupt normal cellular functions, leading to various toxicological effects .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer and known for its endocrine-disrupting properties.
Diisononyl phthalate (DiNP): Another plasticizer with similar applications but different molecular structure.
Diisodecyl phthalate (DiDP): Used in industrial applications for its plasticizing properties
Uniqueness: Bis(2-methyldecyl) phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chains provide different flexibility and compatibility with polymers compared to other phthalates .
Properties
CAS No. |
85851-83-8 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
bis(2-methyldecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-5-7-9-11-13-15-19-25(3)23-33-29(31)27-21-17-18-22-28(27)30(32)34-24-26(4)20-16-14-12-10-8-6-2/h17-18,21-22,25-26H,5-16,19-20,23-24H2,1-4H3 |
InChI Key |
KROXVIOWGRNMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
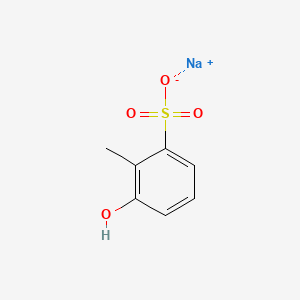
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
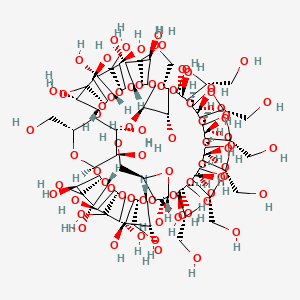
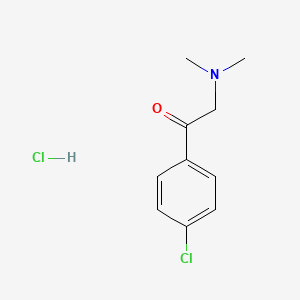
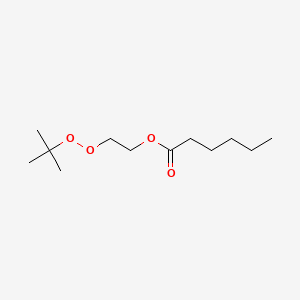

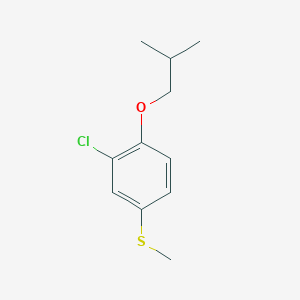
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
